molecular formula C12H19ClN2 B8262485 2,6-dimethyl-3-piperidin-4-ylpyridine;hydrochloride

2,6-dimethyl-3-piperidin-4-ylpyridine;hydrochloride

Cat. No.: B8262485
M. Wt: 226.74 g/mol
InChI Key: AIBOXFCQBALLLE-UHFFFAOYSA-N
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Description

2,6-dimethyl-3-piperidin-4-ylpyridine;hydrochloride is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds. It is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 2 and 6, and a piperidinyl group at position 3. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-3-piperidin-4-ylpyridine;hydrochloride typically involves the reaction of 2,6-dimethylpyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-3-piperidin-4-ylpyridine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2,6-dimethyl-3-piperidin-4-ylpyridine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-3-piperidin-4-ylpyridine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2,6-dimethyl-3-(4-morpholinyl)-: Similar structure but with a morpholinyl group instead of a piperidinyl group.

    Pyridine, 2,6-dimethyl-3-(4-pyrrolidinyl)-: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group.

Uniqueness

2,6-dimethyl-3-piperidin-4-ylpyridine;hydrochloride is unique due to its specific substitution pattern and the presence of the piperidinyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,6-dimethyl-3-piperidin-4-ylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-9-3-4-12(10(2)14-9)11-5-7-13-8-6-11;/h3-4,11,13H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBOXFCQBALLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2CCNCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2244085-62-7
Record name Pyridine, 2,6-dimethyl-3-(4-piperidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2244085-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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